molecular formula C8H5F4NO5S B2467383 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate CAS No. 1980076-30-9

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate

Cat. No.: B2467383
CAS No.: 1980076-30-9
M. Wt: 303.18
InChI Key: QBQGIOUVLGMFMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 2-Fluoro-4-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The general reaction scheme is as follows:

2-Fluoro-4-methyl-5-nitrophenol+Trifluoromethanesulfonic anhydride2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate\text{2-Fluoro-4-methyl-5-nitrophenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 2-Fluoro-4-methyl-5-nitrophenol+Trifluoromethanesulfonic anhydride→2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Reduction: The major product is 2-Fluoro-4-methyl-5-aminophenyl trifluoromethanesulphonate.

    Oxidation: Products include 2-Fluoro-4-carboxy-5-nitrophenyl trifluoromethanesulphonate and other oxidized derivatives.

Scientific Research Applications

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate involves its reactivity with nucleophiles and electrophiles. The trifluoromethanesulphonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, altering the electronic properties of the compound and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methyl-5-nitrophenol
  • 2-Fluoro-4-methyl-5-nitrophenyl methanesulphonate
  • 2-Fluoro-4-methyl-5-nitrophenyl toluenesulphonate

Uniqueness

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which is a superior leaving group compared to methanesulphonate and toluenesulphonate. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-fluoro-4-methyl-5-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO5S/c1-4-2-5(9)7(3-6(4)13(14)15)18-19(16,17)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQGIOUVLGMFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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